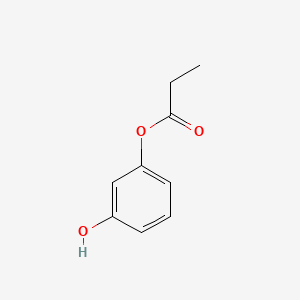

3-Hydroxyphenyl propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

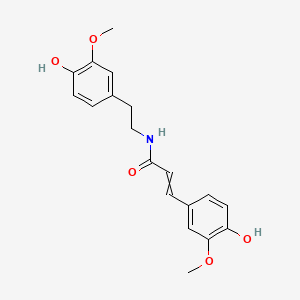

3-hydroxyphenyl propanoate is a carboxylic ester obtained by formal condensation of the carboxy group of propionic acid with one of the phenol groups of resorcinol. It is a carboxylic ester and a member of phenols. It derives from a resorcinol and a propionic acid.

Aplicaciones Científicas De Investigación

Flame Retardancy in Textiles

3-Hydroxyphenyl propanoate has been explored for its application in enhancing the flame retardancy of textiles, specifically cellulose fabrics. Zhang, Kim, and Lee (2008) investigated its use as a formaldehyde-free flame retardant through a green chemistry process. The study demonstrated that treated cellulose fabrics exhibited improved flame retardancy, as indicated by increased limiting oxygen index values. This application is particularly significant in the textile industry for improving safety standards in clothing and upholstery materials (Zhang, Kim, & Lee, 2008).

Advancement in Polymer Chemistry

In the field of polymer chemistry, 3-Hydroxyphenyl propanoate, specifically phloretic acid, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach, as explored by Trejo-Machin et al. (2017), offers a sustainable alternative to phenol, enabling the provision of specific properties of benzoxazine to aliphatic molecules. This novel synthesis method presents significant potential in materials science for the development of diverse applications (Trejo-Machin et al., 2017).

Role in Human Biochemistry

The compound has been identified in human biological matrices, with implications in conditions such as schizophrenia and autism. Obrenovich et al. (2018) utilized advanced analytical techniques to quantify phenolic acid metabolites, including 3-Hydroxyphenyl propanoate, in human cerebrospinal fluid, serum, and urine. This research is vital in understanding the biochemical pathways involved in various neurological disorders (Obrenovich et al., 2018).

Anti-Aging Applications in Skincare

The compound has been utilized in the development of anti-aging compositions for skin care. Wawrzyniak, Celewicz, and Barciszewski (2016) explored the application of 3-Hydroxyphenyl propanoate amide in skincare compositions, highlighting its effectiveness in preventing skin wrinkles. This illustrates the compound's potential in cosmetic formulations aimed at enhancing skin health and appearance (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Novel Synthetic Approaches in Chemistry

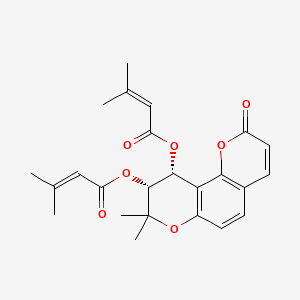

The compound has been a focus in novel synthetic approaches. For instance, Ye, Zhang, and Fan (2012) combined the oxidative dearomatization of 3-Hydroxyphenyl propanoate with a cascade transition-metal catalyzed process, providing a new method to synthesize furoquinolinone and angelicin derivatives. This approach is a valuable contribution to the field of organic synthesis and pharmaceutical chemistry (Ye, Zhang, & Fan, 2012).

Propiedades

Número CAS |

7402-17-7 |

|---|---|

Nombre del producto |

3-Hydroxyphenyl propanoate |

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

(3-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6,10H,2H2,1H3 |

Clave InChI |

RXTAZJSIQKRTJQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC(=C1)O |

SMILES canónico |

CCC(=O)OC1=CC=CC(=C1)O |

Otros números CAS |

7402-17-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

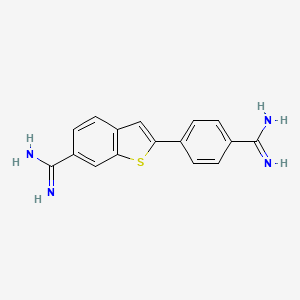

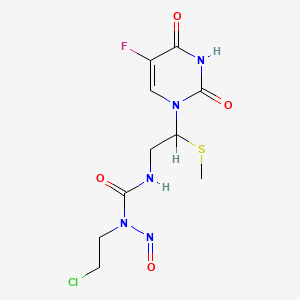

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dichlorophenyl)-4-[(dimethylamino)methyl]non-1-en-3-one](/img/structure/B1222131.png)